19R-hydroxy-PGA2
Overview
Description
19®-hydroxy Prostaglandin A2 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the induction of labor. 19®-hydroxy Prostaglandin A2 is a specific isomer of Prostaglandin A2, characterized by the presence of a hydroxyl group at the 19th carbon position in the R-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19®-hydroxy Prostaglandin A2 typically involves multiple steps, starting from commercially available precursors. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic reactions to achieve high stereoselectivity and yield. The process often includes key steps such as organocatalytic domino-aldol reactions, Mizoroki-Heck reactions, Wittig reactions, and oxidation-decarboxylation sequences .
Industrial Production Methods
Industrial production of 19®-hydroxy Prostaglandin A2 may involve large-scale chemoenzymatic synthesis, utilizing biocatalysts to enhance reaction efficiency and selectivity. The use of biocatalysts, such as Baeyer-Villiger monooxygenases and ketoreductases, allows for the stereoselective oxidation and reduction of key intermediates under mild conditions .
Chemical Reactions Analysis
Types of Reactions
19®-hydroxy Prostaglandin A2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve nucleophilic substitution reactions with reagents like alkyl halides and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 19®-hydroxy Prostaglandin A2 can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
19®-hydroxy Prostaglandin A2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin synthesis and reactivity.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Medicine: Explored for its potential therapeutic effects in conditions such as inflammation, cardiovascular diseases, and cancer.
Industry: Utilized in the development of prostaglandin analogs for pharmaceutical applications
Mechanism of Action
19®-hydroxy Prostaglandin A2 exerts its effects by binding to specific prostaglandin receptors, which are G-protein-coupled receptors located on the cell surface. Upon binding, it activates intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) and calcium ion (Ca2+) cascades. These pathways regulate various cellular functions, such as inflammation, pain perception, and vascular tone .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin A2: Lacks the hydroxyl group at the 19th carbon position.
Prostaglandin E2: Contains a different functional group at the 9th carbon position.
Prostaglandin F2α: Has a hydroxyl group at the 9th and 11th carbon positions.
Uniqueness
19®-hydroxy Prostaglandin A2 is unique due to the presence of the hydroxyl group at the 19th carbon position in the R-configuration, which imparts distinct biological activities and receptor binding affinities compared to other prostaglandins .
Properties
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11-18,21-22H,3,5-10H2,1H3,(H,24,25)/b4-2-,13-11+/t15-,16+,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYQCXVUMLSFHM-HCLDBPGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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